molecular formula C24H25NO5 B14105712 1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105712
M. Wt: 407.5 g/mol
InChI Key: QDIWWIAGNBQBSI-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ethoxyphenyl and ethoxypropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to exert its effects.

    Pathway Modulation: Influencing various cellular pathways to achieve desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-pyrrole Derivatives: Compounds with similar core structures but different substituents.

    Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups but different core structures.

Uniqueness

1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-(3-ethoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO5/c1-3-28-14-8-13-25-21(16-9-7-10-17(15-16)29-4-2)20-22(26)18-11-5-6-12-19(18)30-23(20)24(25)27/h5-7,9-12,15,21H,3-4,8,13-14H2,1-2H3

InChI Key

QDIWWIAGNBQBSI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC

Origin of Product

United States

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